![molecular formula C19H14N4O5S B2764086 2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide CAS No. 2034242-37-8](/img/structure/B2764086.png)
2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C19H14N4O5S and its molecular weight is 410.4. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sulfonamide Hybrids in Biological Activities
Sulfonamides are a crucial class of compounds with a wide range of pharmacological activities. They have been identified as having antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility of the sulfonamide group allows for the development of various hybrid compounds when combined with other organic compounds. Recent research has focused on two-component sulfonamide hybrids incorporating coumarin, indole, quinoline, isoquinoline, chalcone, pyrazole/pyrazoline, quinazoline, pyrimidine, thiazole, benzothiazole, and pyridine. These hybrids have shown promise in enhancing biological activity and targeting a range of therapeutic applications (Ghomashi et al., 2022).
Multicomponent Sulfonamide Hybrids
Further developments in sulfonamide-based hybrids have led to multicomponent hybrids, which incorporate more than one biologically active heterocycle. These novel formulations aim to increase effectiveness across a broad spectrum of therapeutic areas, including antimicrobial, antifungal, anti-inflammatory, antitubercular, antiviral, antidiabetic, antiproliferative, carbonic anhydrase inhibitor, antimalarial, anticancer, and other medicinal agents. The advancements in this area highlight the potential of sulfonamide hybrids in developing more effective and targeted therapeutic agents (Massah et al., 2022).
Specific Applications in Drug Development
One particular area of focus has been the optimization of phenyl quinazoline series for the potential treatment of atrial fibrillation. This optimization process led to the development of compounds with reduced brain penetration while maintaining efficacy. These developments underscore the importance of sulfonamide hybrids in addressing specific medical conditions by fine-tuning molecular properties for desired therapeutic outcomes (Gunaga et al., 2017).
Propiedades
IUPAC Name |
2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)29(26,27)23-12-1-3-13(4-2-12)28-14-7-9-20-10-8-14/h1-4,7-10,15-17,23H,5-6,11H2,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUSTIFJTSOQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=NC=C4)C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156590446 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.